

Application Notes and Protocols: Preparation of MRTX1133 Stock Solutions for Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX1133 is a potent and selective noncovalent inhibitor of KRAS G12D, a key oncogenic driver in various cancers.[1] Preclinical animal studies are crucial for evaluating its in vivo efficacy and pharmacokinetic profile. Due to its low aqueous solubility, preparing stable and effective dosing solutions of MRTX1133 for animal administration requires specific formulation strategies. These application notes provide detailed protocols for the preparation of MRTX1133 stock and dosing solutions for oral and intraperitoneal administration in animal models, primarily mice.

Quantitative Data Summary

The following tables summarize the various reported formulations for preparing MRTX1133 dosing solutions. Researchers should select the most appropriate formulation based on the intended route of administration, desired concentration, and animal model.

Table 1: MRTX1133 Stock Solution Preparation



Solvent	Concentration	Notes
DMSO	Up to 100 mg/mL	Fresh, high-quality DMSO is recommended as it can absorb moisture, which may reduce solubility. Sonication may be required to fully dissolve the compound.
Methanol	13.2 mg/mL	Used for the preparation of analytical standards and quality control samples for pharmacokinetic studies.[2]

Table 2: Formulations for Intraperitoneal (IP) Injection

Formulation Composition	Final MRTX1133 Concentration	Animal Model	Dosing Regimen Example
10% Captisol® (SBE- β-CD) in 50 mM citrate buffer (pH 5.0)	Not specified, used for 3, 10, and 30 mg/kg doses	Athymic nude mice	3, 10, or 30 mg/kg, twice daily for 28 days[3][4]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	≥ 2.5 mg/mL	General in vivo studies	Dependent on desired mg/kg dose
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	General in vivo studies	Dependent on desired mg/kg dose
Polyethylene glycol 400 with 8% DMSO	5 mg/mL	Rats (for intravenous, but relevant for IP)	5 mg/kg[2]

Table 3: Formulations for Oral Gavage (PO)

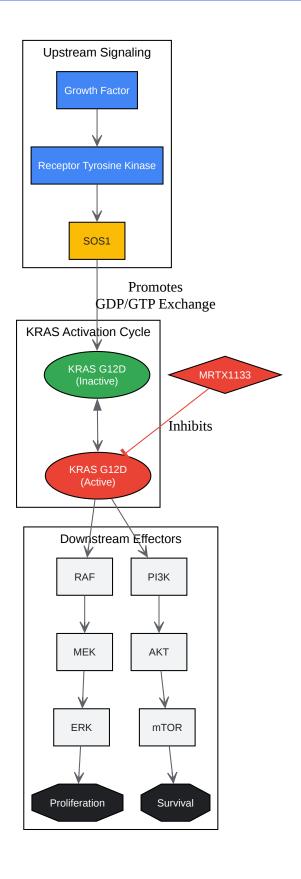


Formulation Composition	Final MRTX1133 Concentration	Animal Model	Dosing Regimen Example
5% Carboxymethyl- cellulose sodium (CMC-Na)	2.5 mg/mL	Rats	25 mg/kg[2]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	≥ 2.08 mg/mL	General in vivo studies	Dependent on desired mg/kg dose
10% DMSO, 90% Corn oil	Not specified	General in vivo studies	Dependent on desired mg/kg dose

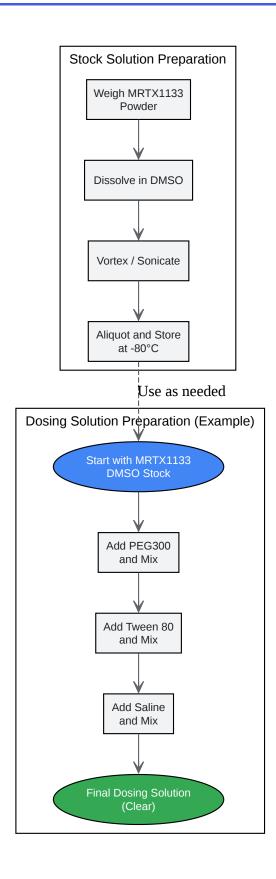
Signaling Pathway Inhibited by MRTX1133

MRTX1133 selectively targets the KRAS G12D mutant protein, locking it in an inactive state. This prevents the downstream activation of key signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival. [5][6]









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